molecular formula C25H26FN3O B500193 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide CAS No. 307511-27-9

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide

Cat. No. B500193
CAS RN: 307511-27-9
M. Wt: 403.5g/mol
InChI Key: RJQUHFUCZUEJTL-UHFFFAOYSA-N
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Description

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide, commonly known as fluoroacetamid, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Receptor Affinity and Antipsychotic Potential

Compounds containing the piperazine and benzhydryl moieties, such as 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide, have been explored for their potential antipsychotic effects. These compounds have demonstrated high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, which are critical targets in antipsychotic drug action. The structural variations in these compounds, particularly the presence of acyclic amide, lactam, and imide functionalities, have shown to contribute to their biological activity, indicating a preference for certain substitutions on the phenyl ring. This suggests that modifications in the chemical structure can significantly impact the antipsychotic potential of these compounds (Reitz et al., 1995).

Chemical Synthesis and Applications

The synthesis of compounds related to 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide has been a subject of study, with a focus on optimizing synthesis routes for related pharmaceutical agents like flunarizine. Flunarizine is known for its applications as a calcium channel blocker with vasodilating effects and is used in the treatment of migraines, dizziness, and other conditions. The exploration of different synthesis methods, including metal-catalyzed amination and Wittig reactions, provides insights into the chemical versatility and applicability of these compounds in medicinal chemistry (Shakhmaev et al., 2016).

Antitumor and Antihistaminic Activities

Derivatives of 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide have been evaluated for their antitumor activities, with some showing promising results. The structural characteristics and modifications of these compounds play a significant role in their biological efficacy, highlighting the potential for developing new antitumor agents based on this chemical scaffold (Qi Hao-fei, 2011). Additionally, benzimidazole derivatives related to these compounds have been synthesized and assessed for their antihistaminic potential, indicating their broad pharmacological relevance and the importance of structural diversity in modulating their activity (Gadhave et al., 2012).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O/c26-22-11-13-23(14-12-22)27-24(30)19-28-15-17-29(18-16-28)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUHFUCZUEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide

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